1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one is a synthetic organic compound that features a unique combination of a fluorinated pyrimidine ring, a furan ring, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, can be synthesized through the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Furan-3-carboxylic Acid: The fluoropyrimidine intermediate is then coupled with furan-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Cyclization to Form Piperazinone: The final step involves cyclization to form the piperazinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions, depending on the specific functional groups present.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the piperazinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
The compound’s fluorinated pyrimidine ring is particularly important for its biological activity, as fluorine atoms can enhance binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one: Similar structure but with a different position of the furan ring.
1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-3-carbonyl)piperazin-2-one: Similar structure but with a thiophene ring instead of a furan ring.
1-(5-Chloropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOUPOOKSUPHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=COC=C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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